molecular formula C47H54N6O3 B1192078 ACT-451840 CAS No. 1839508-99-4

ACT-451840

Cat. No.: B1192078
CAS No.: 1839508-99-4
M. Wt: 751.0 g/mol
InChI Key: BQZUYCCCNXOADJ-TVNMEPFQSA-N
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Description

ACT-451840 is a complex organic compound that features multiple functional groups, including piperazine, benzyl, and acrylamide moieties

Scientific Research Applications

Chemistry

    Synthesis of analogs: Researchers may use this compound as a starting material to synthesize analogs with potential therapeutic properties.

Biology

    Biological assays: The compound may be tested in various biological assays to evaluate its activity against specific targets.

Medicine

    Drug development: Compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

    Material science: The compound may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACT-451840 typically involves multi-step organic synthesis. Key steps may include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.

    Acrylamide formation: This can be done through amide coupling reactions using acrylamide derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and benzyl groups.

    Reduction: Reduction reactions may target the acrylamide moiety.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of ACT-451840 would depend on its specific molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Acetylpiperazin-1-yl)benzyl) derivatives: These compounds share the piperazine and benzyl moieties.

    Acrylamide derivatives: Compounds with acrylamide groups are often investigated for their biological activity.

Uniqueness

The unique combination of functional groups in ACT-451840 may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

CAS No.

1839508-99-4

Molecular Formula

C47H54N6O3

Molecular Weight

751.0 g/mol

IUPAC Name

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

InChI

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1

InChI Key

BQZUYCCCNXOADJ-TVNMEPFQSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT-451840;  ACT451840;  ACT 451840

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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